8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy(diphenyl)methyl group and a purine core with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the hydroxy(diphenyl)methyl group: This step involves the reaction of the piperidine ring with diphenylmethanol under acidic conditions to form the hydroxy(diphenyl)methyl-substituted piperidine.
Synthesis of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Coupling of the piperidine and purine moieties: The final step involves the coupling of the hydroxy(diphenyl)methyl-substituted piperidine with the purine core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy(diphenyl)methyl group may facilitate binding to hydrophobic pockets, while the purine core can interact with nucleotide-binding sites. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-{4-[hydroxy(phenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a phenyl group instead of a diphenyl group.
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different substitutions on the purine core.
Uniqueness
The unique combination of the hydroxy(diphenyl)methyl group and the purine core in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C25H27N5O3/c1-28-21-20(22(31)29(2)24(28)32)26-23(27-21)30-15-13-19(14-16-30)25(33,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,33H,13-16H2,1-2H3,(H,26,27) |
InChI Key |
JIJOVNXZUKDNKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.